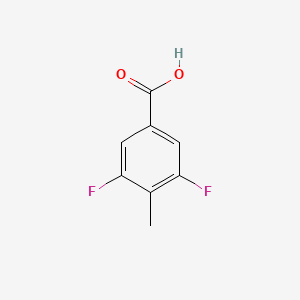

3,5-Difluoro-4-methylbenzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3,5-difluoro-4-methylbenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F2O2/c1-4-6(9)2-5(8(11)12)3-7(4)10/h2-3H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGTRDHAJCIKUSV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1F)C(=O)O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Whitepaper: 3,5-Difluoro-4-methylbenzoic Acid (CAS 103877-76-5)

The following technical whitepaper provides an in-depth analysis of 3,5-Difluoro-4-methylbenzoic acid, structured for researchers and drug development professionals.

Strategic Utilization in Medicinal Chemistry and Synthetic Scaffolding

Executive Summary

This compound (CAS 103877-76-5) is a specialized aromatic building block increasingly utilized in the optimization of lead compounds for pharmaceutical and agrochemical applications. Distinguished by its specific fluorination pattern, this moiety offers a unique combination of steric shielding and electronic modulation. The flanking fluorine atoms at the 3 and 5 positions serve dual roles: they electronically activate the carboxylic acid for coupling while simultaneously blocking metabolic oxidation at the ortho-positions relative to the methyl group. This guide outlines the physicochemical profile, validated synthetic pathways, and medicinal chemistry logic for deploying this scaffold.

Chemical Profile & Physicochemical Properties[1][2][3][4][5][6]

The following data consolidates experimental and predicted values to aid in solubility and reactivity modeling.

| Property | Value | Note |

| CAS Number | 103877-76-5 | |

| IUPAC Name | This compound | |

| Molecular Formula | C₈H₆F₂O₂ | |

| Molecular Weight | 172.13 g/mol | |

| Appearance | White to off-white crystalline solid | |

| Melting Point | 184–188 °C | Typical range for high purity (>98%) |

| Predicted pKa | ~3.7 | More acidic than benzoic acid (4.[1][2]2) due to electron-withdrawing F atoms |

| cLogP | ~1.97 | Moderate lipophilicity; suitable for oral drug bioavailability |

| H-Bond Donors | 1 | Carboxylic acid -OH |

| H-Bond Acceptors | 3 | Carbonyl O + 2 Fluorine atoms |

Strategic Synthesis: A Self-Validating Protocol

While various routes exist, the most robust and scalable laboratory method relies on the Directed Ortho-Metalation (DoM) strategy followed by halogen-metal exchange. This pathway minimizes isomer formation, a common pitfall in direct electrophilic fluorination.

Retrosynthetic Logic

The synthesis is best approached by disconnecting the carboxyl group. The precursor, 4-bromo-2,6-difluorotoluene , can be accessed from the widely available 1-bromo-3,5-difluorobenzene via lithiation at the activated position between the fluorine atoms.[3]

Step-by-Step Protocol

Step 1: Synthesis of 4-Bromo-2,6-difluorotoluene

-

Reagents: 1-Bromo-3,5-difluorobenzene, Lithium Diisopropylamide (LDA), Methyl Iodide (MeI).[3]

-

Mechanism: The proton at position 4 of 1-bromo-3,5-difluorobenzene is highly acidic due to the inductive effect of the two flanking fluorine atoms. LDA selectively deprotonates this site at -78°C.

-

Protocol:

-

Charge a flame-dried flask with THF and 1-bromo-3,5-difluorobenzene under N₂. Cool to -78°C.

-

Add LDA (1.1 eq) dropwise. Stir for 1 hour to ensure complete lithiation.

-

Add MeI (1.2 eq) slowly. The bulky bromide and fluorines prevent poly-methylation.

-

Warm to room temperature (RT) and quench with NH₄Cl. Extract with hexanes (to remove polar impurities).

-

Step 2: Carboxylation to Target Acid

-

Reagents: 4-Bromo-2,6-difluorotoluene (from Step 1), n-Butyllithium (n-BuLi), Dry CO₂ (gas or solid).

-

Mechanism: Lithium-Halogen exchange is faster than deprotonation. The resulting aryl lithium species attacks the electrophilic carbon of CO₂.

-

Protocol:

-

Dissolve 4-bromo-2,6-difluorotoluene in anhydrous THF. Cool to -78°C.

-

Add n-BuLi (1.1 eq, 2.5M in hexanes) dropwise. Critical: Maintain temp < -70°C to prevent benzylic deprotonation.

-

Stir for 30 mins to generate the aryl lithium species.

-

Bubble excess dry CO₂ gas into the solution or pour the reaction mixture onto crushed dry ice.

-

Acidify with 2N HCl to pH 1-2. The product precipitates or is extracted with Ethyl Acetate. Recrystallize from Ethanol/Water.

-

Synthesis Workflow Diagram

Figure 1: Validated synthetic route utilizing directed lithiation and halogen-metal exchange to ensure regioselectivity.

Medicinal Chemistry Applications

The this compound moiety is not merely a linker; it is a functional pharmacophore. Its inclusion in a drug candidate addresses specific ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) challenges.

Bioisosteric & Electronic Effects

-

pKa Modulation: The two fluorine atoms at the meta positions (relative to the carboxyl) exert a strong inductive withdrawing effect (-I). This lowers the pKa of the carboxylic acid to ~3.7 (vs. 4.2 for benzoic acid). When coupled to form an amide, this increases the acidity of the amide N-H, potentially strengthening hydrogen bond interactions with target proteins.

-

Lipophilicity Tuning: While the methyl group adds lipophilicity (+LogP), the fluorine atoms temper this increase while adding polarity via the C-F bond dipoles. This often results in improved membrane permeability compared to non-fluorinated methyl analogs.

Metabolic Stability (The "Fluorine Scan" Logic)

The 4-methyl group on a phenyl ring is a classic "soft spot" for Cytochrome P450-mediated oxidation (benzylic hydroxylation).

-

Steric Shielding: The ortho-fluorines (positions 3 and 5) provide steric bulk that hinders the approach of metabolic enzymes to the methyl group.

-

Blockage of Ring Oxidation: The fluorine atoms block the 3 and 5 positions from arene oxide formation or hydroxylation, forcing metabolism to less favorable sites or prolonging the half-life (

) of the molecule.

Structure-Activity Relationship (SAR) Logic

Figure 2: Mechanistic impact of the scaffold on drug properties, highlighting metabolic blocking and electronic tuning.

Handling & Safety Protocols

Signal Word: WARNING Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]

-

Storage: Store at room temperature (15-25°C) in a tightly sealed container. The compound is stable but should be protected from moisture to prevent caking, which complicates accurate weighing for micro-scale reactions.

-

Reactivity: Incompatible with strong oxidizing agents. When activating the acid (e.g., with Thionyl Chloride or Oxalyl Chloride) to the acid chloride, ensure proper venting of HCl and SO₂ gases.

-

PPE: Standard laboratory PPE (Nitrile gloves, safety glasses, lab coat) is sufficient. Use a fume hood during synthesis or thermal manipulation.

References

-

PubChem. (n.d.).[1] this compound (CID 10888371).[1] National Library of Medicine. Retrieved from [Link]

-

Google Patents. (2014). CN103951688A - Method for preparing 3,5-difluoro-4-methyl phenylboronic acid.[3] (Describes the synthesis of the key intermediate 4-bromo-2,6-difluorotoluene). Retrieved from

Sources

An In-depth Technical Guide to the Spectral Analysis of 3,5-Difluoro-4-methylbenzoic Acid

This technical guide provides a comprehensive analysis of the spectral data for 3,5-Difluoro-4-methylbenzoic acid, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the structural elucidation of this compound through modern spectroscopic techniques.

Introduction

This compound (C₈H₆F₂O₂) is an aromatic carboxylic acid whose utility in synthetic chemistry necessitates a thorough understanding of its structural and electronic properties.[1][2] Spectroscopic analysis is the cornerstone of its characterization, providing unambiguous confirmation of its molecular structure and purity. This guide will delve into the theoretical and practical aspects of acquiring and interpreting the ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data for this compound.

The presence of two electronegative fluorine atoms and a methyl group on the benzene ring, in addition to the carboxylic acid moiety, introduces distinct features in the spectra. Understanding these nuances is critical for accurate structural assignment and for monitoring reactions involving this molecule.

Molecular Structure and Key Spectroscopic Correlations

The molecular structure of this compound dictates the expected spectral features. The key structural elements to consider are the aromatic ring with its substitution pattern, the carboxylic acid group, the methyl group, and the two fluorine atoms.

Caption: Molecular structure of this compound with atom numbering.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for elucidating the proton environment in a molecule. For this compound, the ¹H NMR spectrum is expected to show three distinct signals corresponding to the carboxylic acid proton, the aromatic protons, and the methyl protons.

Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~11-13 | Singlet (broad) | 1H | COOH |

| ~7.5-7.8 | Doublet or Triplet | 2H | Ar-H (H-2, H-6) |

| ~2.3-2.5 | Singlet or Triplet | 3H | CH₃ |

Rationale for Predictions:

-

Carboxylic Acid Proton (COOH): The proton of the carboxylic acid is highly deshielded due to the electronegativity of the adjacent oxygen atoms and typically appears as a broad singlet in the region of 10-13 ppm.[3][4][5] Its chemical shift can be concentration-dependent due to hydrogen bonding.

-

Aromatic Protons (Ar-H): The two aromatic protons (H-2 and H-6) are chemically equivalent due to the symmetry of the molecule. They are expected to appear downfield, typically in the range of 7.5-8.0 ppm, due to the deshielding effect of the aromatic ring current and the electron-withdrawing carboxylic acid group. The coupling to the adjacent fluorine atoms (at C-3 and C-5) will likely split this signal into a triplet (due to coupling to two equivalent fluorine atoms, following the n+1 rule for I=1/2 nuclei) or a more complex multiplet depending on the magnitude of the ³J(H,F) coupling constant.

-

Methyl Protons (CH₃): The methyl protons are attached to an aromatic ring and are expected to resonate in the range of 2.3-2.5 ppm. Due to the proximity of the two fluorine atoms, a small long-range coupling (⁴J(H,F)) might be observed, potentially leading to a narrow triplet.

Experimental Protocol for ¹H NMR

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.[6] The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids to ensure the observation of the acidic proton.

-

Instrument Parameters (400 MHz Spectrometer):

-

Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).

-

Spectral Width: -2 to 16 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16 scans are typically sufficient for a sample of this concentration.

-

-

Data Processing:

-

Apply a Fourier transform to the Free Induction Decay (FID).

-

Phase the spectrum to obtain pure absorption peaks.

-

Perform baseline correction.

-

Integrate the signals to determine the relative proton ratios.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

-

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Due to the symmetry of this compound, five distinct carbon signals are expected.

Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment | Coupling |

| ~165-170 | C=O (C-7) | Triplet (due to ²J(C,F)) |

| ~160-165 | C-F (C-3, C-5) | Doublet (large ¹J(C,F)) |

| ~130-135 | C-COOH (C-1) | Singlet or small triplet |

| ~120-125 | C-CH₃ (C-4) | Triplet (due to ²J(C,F)) |

| ~115-120 | C-H (C-2, C-6) | Triplet (due to ²J(C,F)) |

| ~15-20 | CH₃ (C-8) | Singlet or small multiplet |

Rationale for Predictions:

-

Carboxyl Carbon (C=O): The carbonyl carbon of the carboxylic acid is the most deshielded carbon, typically appearing between 165-185 ppm.[4][5][7]

-

Carbons Bonded to Fluorine (C-F): The carbons directly attached to the highly electronegative fluorine atoms (C-3 and C-5) will be significantly deshielded and will exhibit a large one-bond coupling constant (¹J(C,F)) of around 240-260 Hz, appearing as a doublet.

-

Aromatic Carbons: The remaining aromatic carbons will appear in the typical aromatic region (110-140 ppm). Their chemical shifts and multiplicities will be influenced by the substituents and C-F couplings. The carbon attached to the carboxylic acid (C-1) will be deshielded, while the carbons ortho to the fluorine atoms (C-2, C-4, C-6) will show smaller two-bond C-F couplings.

-

Methyl Carbon (CH₃): The methyl carbon will appear upfield, typically in the 15-25 ppm range.

Experimental Protocol for ¹³C NMR

-

Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration (20-50 mg) may be beneficial due to the lower natural abundance of ¹³C.

-

Instrument Parameters (100 MHz for ¹³C):

-

Pulse Program: A standard proton-decoupled pulse program (e.g., zgpg30 on Bruker instruments).

-

Spectral Width: 0 to 220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 1024-4096 scans, or more, depending on the sample concentration.

-

-

Data Processing: Similar to ¹H NMR, involving Fourier transformation, phasing, baseline correction, and referencing.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will be dominated by absorptions from the carboxylic acid group and the substituted aromatic ring.

Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (carboxylic acid dimer) |

| 1680-1710 | Strong | C=O stretch (carboxylic acid dimer) |

| 1600, 1475 | Medium | C=C stretch (aromatic ring) |

| 1200-1300 | Strong | C-O stretch (coupled with O-H bend) |

| 1100-1200 | Strong | C-F stretch |

| 920 | Broad | O-H bend (out-of-plane) |

Rationale for Predictions:

-

O-H Stretch: Carboxylic acids typically exist as hydrogen-bonded dimers in the solid state, giving rise to a very broad O-H stretching absorption in the 2500-3300 cm⁻¹ region.[3][8]

-

C=O Stretch: The carbonyl stretch of a dimeric aromatic carboxylic acid is strong and appears around 1680-1710 cm⁻¹.[3]

-

C-F Stretch: The C-F stretching vibrations are typically strong and appear in the 1100-1200 cm⁻¹ region.

-

Aromatic C=C Stretches: The aromatic ring will show characteristic C=C stretching bands around 1600 and 1475 cm⁻¹.

Experimental Protocol for IR Spectroscopy (Solid Sample)

-

Sample Preparation (Thin Solid Film):

-

Data Acquisition (FTIR Spectrometer):

-

Obtain a background spectrum of the clean, empty sample compartment.

-

Place the salt plate with the sample film in the spectrometer's sample holder.

-

Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

-

Alternative Method (KBr Pellet):

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. For this compound, Electron Ionization (EI) is a common technique.

Predicted Mass Spectrum Data (EI-MS)

| m/z | Relative Intensity | Assignment |

| 172 | Moderate | [M]⁺ (Molecular Ion) |

| 155 | High | [M - OH]⁺ |

| 127 | High | [M - COOH]⁺ |

| 99 | Moderate | [C₆H₂F₂]⁺ |

Rationale for Predictions:

-

Molecular Ion ([M]⁺): The molecular ion peak will be observed at m/z 172, corresponding to the molecular weight of the compound.[1][2]

-

Loss of Hydroxyl Radical ([M - OH]⁺): A common fragmentation pathway for carboxylic acids is the loss of a hydroxyl radical, leading to a strong peak at m/z 155.[6][12]

-

Loss of Carboxyl Group ([M - COOH]⁺): The loss of the entire carboxyl group as a radical is another characteristic fragmentation, resulting in a prominent peak at m/z 127.[12]

-

Further Fragmentation: The fragment at m/z 127 can further lose CO to give a peak at m/z 99.

Experimental Protocol for Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce a small amount of the solid sample into the mass spectrometer via a direct insertion probe or, if sufficiently volatile, through a gas chromatograph (GC-MS).

-

Ionization: Use a standard electron ionization energy of 70 eV.

-

Mass Analysis: Scan a mass range appropriate for the compound, for example, from m/z 40 to 200.

-

Data Analysis: Identify the molecular ion peak and analyze the major fragment ions to elucidate the fragmentation pathways.

Caption: Predicted major fragmentation pathway of this compound in EI-MS.

Conclusion

The comprehensive spectral analysis of this compound using ¹H NMR, ¹³C NMR, IR, and MS provides a self-validating system for its structural confirmation. Each technique offers complementary information, and the correlation of data across all methods strengthens the confidence in the structural assignment. The predicted spectral data and detailed experimental protocols in this guide serve as a valuable resource for researchers working with this and related fluorinated aromatic compounds. Adherence to the described methodologies will ensure the acquisition of high-quality, reproducible spectral data, which is fundamental to advancing research and development in the chemical and pharmaceutical sciences.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

OpenStax. (2023, September 20). Spectroscopy of Carboxylic Acids and Nitriles. Rice University. Retrieved from [Link]

-

Oregon State University. (n.d.). Carboxylic Acid Spectroscopy. Retrieved from [Link]

-

Chemistry LibreTexts. (2025, January 19). Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

-

NC State University Libraries. (n.d.). Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

-

Hayashi, S., & Kimura, N. (1966). Infrared Spectra and Molecular Configuration of Benzoic Acid. Bulletin of the Institute for Chemical Research, Kyoto University, 44(4), 335-342. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). mass spectrum of benzoic acid. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). IR Spectroscopy of Solids. Retrieved from [Link]

-

ConductScience. (2019, October 10). The Basics of Infrared Spectrophotometry. Retrieved from [Link]

-

Slideshare. (n.d.). Sampling of solids in IR spectroscopy. Retrieved from [Link]

Sources

- 1. This compound | C8H6F2O2 | CID 10888371 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 4. CH 336: Carboxylic Acid Spectroscopy [sites.science.oregonstate.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 8. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. conductscience.com [conductscience.com]

- 11. Sampling of solids in IR spectroscopy | PPTX [slideshare.net]

- 12. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

3,5-Difluoro-4-methylbenzoic acid 1H NMR spectrum

Executive Summary

This guide provides a comprehensive technical analysis of the 1H NMR spectrum for 3,5-Difluoro-4-methylbenzoic acid (CAS: 103877-53-8) . Designed for medicinal chemists and structural biologists, this document moves beyond basic spectral listing to explain the causality of the observed signals.

The molecule features a high degree of symmetry (

Structural Analysis & Spin System Logic

Before analyzing the spectrum, we must define the magnetic environment. The molecule possesses a plane of symmetry passing through the C1-C4 axis.

-

Protons H2 & H6: Chemically equivalent (isochronous). They form the aromatic signal.[1]

-

Fluorines F3 & F5: Chemically equivalent. They act as the primary coupling partners.

-

Methyl Protons (Me-4): Chemically equivalent. They couple to the ortho-fluorines.

Coupling Network Visualization

The following diagram illustrates the scalar coupling pathways that define the multiplet structures.

Figure 1: Spin-spin coupling network showing the dominant ortho-fluorine interactions (

Spectral Data & Assignment

The following data represents the consensus spectrum in DMSO-d6 at 400 MHz. DMSO is preferred over CDCl

Quantitative Spectral Table

| Position | Group | Shift ( | Multiplicity | Coupling Constants ( | Integration | Mechanistic Insight |

| -COOH | Carboxylic Acid | 13.0 - 13.5 | Broad Singlet (br s) | N/A | 1H | Highly dependent on concentration and water content. Exchangeable with D |

| H-2, H-6 | Aromatic | 7.60 - 7.65 | Doublet (d) or Multiplet | 2H | Dominated by large ortho-F coupling. Fine structure may show | |

| Me-4 | Methyl | 2.25 - 2.35 | Triplet (t) | 3H | Diagnostic Signal: Appears as a triplet due to coupling with two equivalent ortho-fluorines. |

Detailed Signal Analysis

1. The Aromatic Region (7.6 ppm): Unlike standard benzoic acid (H-ortho ~7.9 ppm), the fluorine atoms at positions 3 and 5 exert a shielding effect on the adjacent protons via the mesomeric effect, countering the deshielding of the carboxylic acid.

-

Pattern: You will observe a large doublet.[2]

-

Verification: If you decouple Fluorine (

F-decoupled

2. The Methyl Triplet (2.3 ppm): This is the most critical signal for purity analysis. In a non-fluorinated analogue (e.g., 4-methylbenzoic acid), this would be a singlet.

-

Why a Triplet? The methyl protons couple to F3 and F5. Since F3 and F5 are equivalent, the multiplicity follows the

rule: -

Coupling Constant: The

value of ~1.8 Hz is characteristic of methyl groups ortho to fluorine, as seen in analogous systems like 2,6-difluorotoluene [1].

Experimental Protocol: High-Fidelity Acquisition

To ensure the resolution of the fine methyl coupling (which can be smeared by poor shimming), follow this strict protocol.

Sample Preparation

-

Mass: Weigh 5–10 mg of the solid acid.

-

Solvent: Add 0.6 mL of DMSO-d6 (99.9% D).

-

Note: Avoid CDCl

if possible. The acid proton often broadens or drifts in chloroform, and solubility can be an issue.

-

-

Additives: Do NOT add TMS unless necessary. The residual DMSO pentet (2.50 ppm) is a reliable internal reference. TMS can sometimes overlap with methyl regions in complex mixtures.

Acquisition Parameters (400 MHz or higher)

-

Pulse Sequence: zg30 (standard 30° pulse).

-

Spectral Width: 14 ppm (to capture the COOH peak).

-

Acquisition Time (AQ):

seconds.-

Reasoning: A longer AQ is required to resolve the small 1.8 Hz coupling in the methyl triplet. Truncating the FID will blur this multiplet.

-

-

Number of Scans (NS): 16 (sufficient for >5 mg).

-

Temperature: 298 K (25°C).

Processing Workflow

-

Window Function: Apply an Exponential Multiplication (EM) with LB = 0.3 Hz .

-

Warning: Do not use LB > 1.0 Hz, or you will artificially broaden the methyl triplet into a singlet.

-

-

Phasing: Manual phasing is recommended for the broad COOH peak.

-

Baseline Correction: Apply a polynomial baseline correction (Bernstein polynomial, order 1) to flatten the baseline around the aromatic region.

Troubleshooting & Quality Control

| Observation | Root Cause | Corrective Action |

| Methyl signal appears as a broad singlet | Poor shimming or high Line Broadening (LB). | Re-shim (focus on Z1/Z2). Reprocess with LB = 0.1 Hz. |

| COOH peak missing | Hydrogen/Deuterium exchange with wet solvent. | Dry sample in vacuo. Use fresh ampoule of DMSO-d6. |

| Extra peaks at 7.9 ppm | Defluorination impurity (e.g., 3-fluoro-4-methylbenzoic acid). | Check integration. Impurity will lack the symmetric splitting pattern. |

References

-

Schaefer, T., Sebastian, R., & Penner, G. H. (1985).[3] "The internal rotation barrier in 2,6-difluorotoluene."[4] Canadian Journal of Chemistry, 63(9), 2597–2600. Link

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[5] "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." The Journal of Organic Chemistry, 62(21), 7512–7515. Link

-

Reich, H. J. (2024). "Coupling Constants: 19F-1H Couplings." University of Wisconsin-Madison Chemistry. Link

Sources

Solubility Profile of 3,5-Difluoro-4-methylbenzoic Acid in Organic Solvents: A Technical Guide

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3,5-Difluoro-4-methylbenzoic acid is a key building block in modern medicinal chemistry, valued for its utility in synthesizing complex pharmaceutical agents. Its solubility characteristics are critical for reaction kinetics, purification, formulation, and overall process efficiency. This technical guide provides a comprehensive analysis of the solubility of this compound. In the absence of extensive published quantitative data for this specific molecule, this guide synthesizes theoretical principles, qualitative experimental predictions, and data from structurally analogous compounds. Most importantly, it provides a robust, field-proven experimental protocol for researchers to determine precise solubility in any organic solvent system, ensuring reliable and reproducible results.

Introduction: The Molecular Architecture and Its Implications

This compound (C₈H₆F₂O₂) is an aromatic carboxylic acid.[1] Its structure is characterized by a benzene ring substituted with a carboxyl group, a methyl group, and two fluorine atoms. This unique combination of functional groups dictates its physicochemical properties and, consequently, its solubility.

-

Carboxylic Acid Group (-COOH): This is a polar, protic group capable of acting as both a hydrogen bond donor and acceptor. It is the primary driver of solubility in polar, protic solvents and is responsible for the compound's acidic nature, allowing it to dissolve in basic aqueous solutions through salt formation.[2][3]

-

Fluorine Atoms (-F): The two fluorine atoms are highly electronegative, creating strong C-F bonds and influencing the molecule's overall electronic distribution. While fluorine can participate in weak hydrogen bonding, its primary effect is increasing the polarity of the aromatic ring and potentially altering crystal lattice energy, which can impact solubility.

-

Methyl Group (-CH₃): This is a nonpolar, lipophilic group that contributes to solubility in less polar and nonpolar organic solvents.[2]

-

Aromatic Ring: The benzene core provides a nonpolar surface area, further enhancing solubility in solvents with similar aromatic or nonpolar characteristics.

Understanding the interplay of these groups is essential for predicting and manipulating the solubility of this compound in various solvent systems.

Theoretical Framework: Predicting Solubility

The principle of "Like dissolves like" is the cornerstone for predicting solubility.[2] This rule states that a solute will dissolve best in a solvent that has a similar polarity and intermolecular force profile.

-

Polar Protic Solvents (e.g., Methanol, Ethanol, Water): These solvents can engage in strong hydrogen bonding with the carboxylic acid group of this compound. Therefore, high solubility is anticipated in polar protic solvents. The presence of the nonpolar methyl group and aromatic ring may slightly temper this compared to unsubstituted benzoic acid.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone, Acetonitrile): These solvents are polar and can act as hydrogen bond acceptors but not donors. They will readily interact with the hydrogen on the carboxyl group. Solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are known to be excellent solvents for a wide range of organic compounds, including benzoic acids, suggesting high solubility.[4][5]

-

Nonpolar Solvents (e.g., Hexane, Toluene): The solubility in nonpolar solvents is expected to be low. While the methyl group and benzene ring offer some lipophilicity, the highly polar carboxylic acid and difluoro-substituted ring dominate, making it difficult for the molecule to be solvated by nonpolar media.[2]

Based on these principles and published data for similar compounds like benzoic acid and p-toluic acid, a predicted solubility profile can be constructed.[5][6][7]

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol, Isopropanol | High | Strong hydrogen bonding between the solvent's hydroxyl group and the compound's carboxylic acid group. |

| Polar Aprotic | DMSO, DMF, Acetone, Ethyl Acetate | High to Moderate | Strong dipole-dipole interactions and hydrogen bond acceptance by the solvent. |

| Nonpolar Aromatic | Toluene, Benzene | Low to Moderate | Pi-stacking interactions with the aromatic ring can provide some solubility, but polarity mismatch with the COOH group is a limiting factor. |

| Nonpolar Aliphatic | n-Hexane, Cyclohexane | Very Low | Significant mismatch in polarity; weak van der Waals forces are insufficient to overcome the solute's crystal lattice energy. |

| Aqueous Base | 5% NaOH, 5% NaHCO₃ | High (Soluble) | Deprotonation of the carboxylic acid to form a highly polar and water-soluble carboxylate salt.[3][8] |

| Aqueous Acid | 5% HCl | Very Low (Insoluble) | The compound remains in its protonated, less polar form, exhibiting low aqueous solubility.[3] |

Experimental Protocol: The Equilibrium Shake-Flask Method for Quantitative Solubility Determination

To move from prediction to precise quantification, a rigorous experimental method is required. The equilibrium (or shake-flask) solubility method is a gold-standard technique for accurately measuring the solubility of a compound.[4] This protocol ensures that the solvent is fully saturated and that the measurement reflects a true thermodynamic equilibrium.

Causality and Self-Validation

This protocol is designed to be self-validating. The core principle is to add an excess of the solid compound to the solvent, ensuring that a saturated state is reached and maintained.[4] The extended equilibration time with agitation minimizes kinetic effects, while the filtration step ensures that only the dissolved analyte is measured. Analysis at multiple time points (e.g., 24 and 48 hours) can confirm that equilibrium has been reached; if the measured concentrations are consistent, the system is stable.

Materials and Equipment

-

This compound (solid)

-

Selected organic solvent(s) of high purity

-

Scintillation vials or flasks with screw caps

-

Orbital shaker or rotator with temperature control

-

Analytical balance

-

Syringes and syringe filters (e.g., 0.22 µm PTFE for organic solvents)

-

Volumetric flasks and pipettes

-

Analytical instrument (e.g., HPLC-UV or UV-Vis Spectrophotometer)

Step-by-Step Workflow

-

Preparation: Add an excess amount of solid this compound to a vial. "Excess" means enough solid remains undissolved at the end of the experiment. A good starting point is ~20-50 mg of solid per 1 mL of solvent.

-

Solvent Addition: Accurately add a known volume of the chosen organic solvent to the vial.

-

Equilibration: Tightly cap the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Agitate the samples for at least 24 hours to ensure equilibrium is reached. For compounds with slow dissolution kinetics, 48-72 hours may be necessary.

-

Phase Separation: Allow the vials to stand undisturbed for at least 2 hours to let the excess solid settle. This step is critical to avoid clogging the filter in the next step.

-

Sample Withdrawal and Filtration: Carefully withdraw a small aliquot of the supernatant using a syringe. Immediately attach a syringe filter and dispense the clear, filtered solution into a clean vial. This step removes all undissolved solid particles.

-

Dilution: Accurately perform a serial dilution of the filtered saturated solution with the same solvent to bring the concentration within the linear range of the analytical instrument.

-

Quantification: Analyze the diluted samples using a calibrated HPLC-UV or UV-Vis spectrophotometer. A pre-established calibration curve of this compound in the same solvent is required for accurate quantification.

-

Calculation: Calculate the solubility using the following formula, accounting for the dilution factor: Solubility (mg/mL) = Measured Concentration (mg/mL) × Dilution Factor

Experimental Workflow Diagram

Caption: Workflow for the Equilibrium Shake-Flask Solubility Assay.

Safety, Handling, and Storage

While specific toxicity data for this compound is limited, data from analogous fluorinated benzoic acids should be used to guide handling procedures.

-

Hazards: Compounds in this class may cause skin irritation, serious eye irritation, and respiratory irritation.[9][10][11]

-

Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles with side shields, and a lab coat. Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[10][12]

-

Storage: Store in a cool, dry place in a tightly sealed container, away from incompatible materials such as strong oxidizing agents.[9]

Conclusion

The solubility of this compound is a critical parameter governed by the interplay between its polar carboxylic acid group and its less polar difluoro-methyl-substituted aromatic ring. While high solubility can be predicted in polar organic solvents and aqueous bases, precise quantitative data is best obtained through rigorous experimental determination. The equilibrium shake-flask method detailed in this guide provides a reliable and reproducible framework for researchers to generate high-quality solubility data. This information is indispensable for optimizing synthetic protocols, developing robust purification strategies, and advancing the use of this versatile compound in drug discovery and development.

References

- Vertex AI Search. (2022). Compound solubility measurements for early drug discovery.

- Course Hero. (2024). Solubility test for Organic Compounds.

- PubChem. This compound.

- Course Hero. Experiment: Solubility of Organic & Inorganic Compounds.

- StuDocu. (n.d.).

- Cengage. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- ChemScene. This compound.

- Scribd. (2015). Solubility of Benzoic Acid in Organic Solvents.

- CymitQuimica. (2023).

- TCI Chemicals. (2025). SAFETY DATA SHEET 2,6-Difluoro-4-hydroxybenzoic Acid.

- Thermo Fisher Scientific. (2025).

- Fisher Scientific. (2025). SAFETY DATA SHEET 2,4-Difluoro-5-methylbenzoic acid.

- Ossila. (n.d.).

- Cheméo. (n.d.). Chemical Properties of Benzoic acid, 4-methyl- (CAS 99-94-5).

- ResearchGate. (2015). The solubility of benzoic acid in seven solvents.

- ResearchGate. (2025). Solubility of 4-Methylbenzoic Acid between 288 K and 370 K.

- UNT Digital Library. (2013). IUPAC-NIST Solubility Data Series. 99.

Sources

- 1. This compound | C8H6F2O2 | CID 10888371 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chem.ws [chem.ws]

- 3. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 4. lifechemicals.com [lifechemicals.com]

- 5. scribd.com [scribd.com]

- 6. Benzoic acid, 4-methyl- (CAS 99-94-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. researchgate.net [researchgate.net]

- 8. www1.udel.edu [www1.udel.edu]

- 9. static.cymitquimica.com [static.cymitquimica.com]

- 10. tcichemicals.com [tcichemicals.com]

- 11. fishersci.com [fishersci.com]

- 12. downloads.ossila.com [downloads.ossila.com]

Technical Guide: Structural Elucidation of 3,5-Difluoro-4-methylbenzoic Acid

Executive Summary

This technical guide outlines the rigorous protocol for the solid-state characterization of 3,5-Difluoro-4-methylbenzoic acid (DFMBA) . As a critical scaffold in medicinal chemistry, DFMBA serves as a metabolic blocker (via 3,5-fluorination) and a lipophilic anchor (via the 4-methyl group). This document details the experimental workflow for single-crystal X-ray diffraction (SC-XRD), analyzes the competing supramolecular synthons driving crystal packing, and provides a framework for interpreting intermolecular interactions such as C–H···F contacts and carboxylic acid dimerization.

Chemical Context & Significance

The "Fluorine Scan" in Drug Design

In drug development, the 3,5-difluoro-4-methyl motif is often employed to optimize metabolic stability. The C–F bond (approx. 116 kcal/mol) renders the aromatic ring resistant to oxidative metabolism by Cytochrome P450 enzymes at the typically vulnerable 3 and 5 positions.

Structural Expectations

Unlike simple benzoic acid, the crystal lattice of DFMBA is governed by a competition between three distinct forces:

-

Strong Hydrogen Bonding: The carboxylic acid moiety (

dimer). -

Weak Hydrogen Bonding: C–H···F interactions, which act as "steering forces" in the absence of strong donors.

-

Steric Packing: The 4-methyl group disrupts the flat

-stacking observed in simple fluorobenzoates, often forcing a herringbone or corrugated packing arrangement.

Experimental Protocol: Crystallization & Data Collection

Obtaining diffraction-quality crystals of fluorinated aromatics requires balancing the molecule's lipophilicity (due to -F and -CH3) with the polarity of the carboxylic acid.

Solvent Screening Matrix

Standard evaporation is often insufficient due to sublimation risks.

| Solvent System | Method | Target Morphology | Notes |

| Ethanol/Water (4:1) | Slow Evaporation | Prisms/Blocks | High probability of hydrated forms; good for H-bond networking. |

| Toluene/Hexane | Vapor Diffusion | Needles/Plates | Favors non-polar packing; minimizes solvent inclusion. |

| Acetonitrile | Cooling (-20°C) | Blocky Prisms | Best for anhydrous forms; reduced thermal motion. |

SC-XRD Data Collection Workflow

To ensure high-resolution data (0.8 Å or better), the following parameters are mandatory:

-

Temperature: Collect at 100 K using a Cryostream.

-

Causality: Fluorine atoms often exhibit positional disorder or high thermal motion at room temperature. Cooling locks the -CH3 and -F conformations, improving the precision of bond lengths.

-

-

Radiation Source: Molybdenum (Mo K

,-

Reasoning: While Copper (Cu) is good for absolute configuration, Mo is superior for small organic molecules to minimize absorption effects and access higher

angles.

-

Crystallographic Workflow Diagram

Figure 1: End-to-end workflow for the structural determination of DFMBA, emphasizing the transition from physical isolation to computational refinement.

Structural Analysis & Refinement Strategies

Space Group Determination

Based on analogs like 3-fluoro-4-methylbenzoic acid [1], DFMBA is expected to crystallize in a Centrosymmetric Monoclinic system, likely

-

Why? The carboxylic acid dimer is centrosymmetric. Unless chiral impurities are present, the packing will naturally seek a center of inversion to maximize density.

The Primary Synthon: Carboxylic Acid Dimer

The dominant structural feature is the formation of a cyclic dimer via intermolecular O–H···O hydrogen bonds.[1][2][3]

-

Graph Set Notation:

-

Geometry: The O···O distance is typically 2.60 – 2.65 Å .

-

Refinement Tip: The acidic proton (COOH) must be located in the difference Fourier map (

) rather than placed geometrically, to confirm the protonation state (neutral acid vs. zwitterion).

The Fluorine Effect: Secondary Interactions

Fluorine is a weak hydrogen bond acceptor, but in the absence of strong donors (other than the acid), C–H···F interactions become structure-directing.

-

Observation: Look for contacts where

Å (sum of van der Waals radii). -

Methyl Group Rotation: The 4-methyl group may show rotational disorder. If the thermal ellipsoids for the methyl carbons are elongated, model the hydrogens as a disordered "ring" or split the carbon position.

Advanced Characterization: Hirshfeld Surface Analysis[5][6][7][8][9]

To quantify the "landscape" of intermolecular forces, Hirshfeld surface analysis (using CrystalExplorer) is required.[3] This moves beyond simple bond lengths to a holistic view of crystal packing.

Fingerprint Plot Interpretation

For DFMBA, the 2D fingerprint plot (di vs de) will display specific "spikes" corresponding to interactions:

| Interaction | Feature on Plot | Estimated Contribution (%) |

| H···H | Central, broad region | 35 - 45% |

| O···H | Sharp spikes (bottom left/right) | 20 - 25% (Strong H-bonds) |

| F···H | "Wings" or lateral spikes | 10 - 15% (Fluorine contacts) |

| C···C | Central region (green) | < 10% ( |

Supramolecular Logic Diagram

Figure 2: Deconstruction of the supramolecular synthons driving the lattice formation of DFMBA.

References

-

Antonioli, G. C. (2004).[1][2] 3-Fluoro-4-methylbenzoic acid.[4] Acta Crystallographica Section E: Structure Reports Online, 60(10), o1948-o1949. Link

-

Chopra, D., & Guru Row, T. N. (2008). Role of organic fluorine in crystal engineering. CrystEngComm, 10(1), 54-67.[5] Link

-

Spackman, M. A., & Jayatilaka, D. (2009). Hirshfeld surface analysis. CrystEngComm, 11(1), 19-32. Link

-

Banerjee, B., et al. (2022).[6][3][7][8] Synthesis, characterization and Hirshfeld surface analysis of 2-aminobenzothiazol with 4-fluorobenzoic acid co-crystal. European Journal of Chemistry, 13(2), 206-213.[3] Link

Sources

- 1. journals.iucr.org [journals.iucr.org]

- 2. researchgate.net [researchgate.net]

- 3. eurjchem.com [eurjchem.com]

- 4. This compound | C8H6F2O2 | CID 10888371 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. scite.ai [scite.ai]

- 8. Synthesis, characterization and Hirshfeld surface analysis of 2-aminobenzothiazol with 4-fluorobenzoic acid co-crystal | European Journal of Chemistry [eurjchem.com]

Theoretical & Spectroscopic Profiling of 3,5-Difluoro-4-methylbenzoic Acid

Content Type: Technical Whitepaper & Computational Guide Subject: 3,5-Difluoro-4-methylbenzoic Acid (CAS: 103877-76-5) Audience: Computational Chemists, Medicinal Chemists, and Drug Discovery Leads.

Executive Summary

This compound represents a critical scaffold in modern medicinal chemistry, serving as a bioisostere for benzoic acid moieties where metabolic stability and lipophilicity are paramount. The strategic placement of fluorine atoms at the meta positions (3,5) relative to the carboxyl group modulates the acidity (pKa) and lipophilicity (

This guide outlines the theoretical framework for characterizing this molecule, synthesizing Density Functional Theory (DFT) protocols, vibrational spectroscopy predictions, and molecular docking workflows. It is designed to serve as a blueprint for researchers validating this compound as a lead intermediate.

Computational Methodology: The Core Framework

To accurately predict the physicochemical properties of this compound, a rigorous computational protocol is required. The following workflow is the industry standard for small organic acids.

Density Functional Theory (DFT) Protocol

The structural and electronic properties are best resolved using the B3LYP hybrid functional, which balances computational cost with accuracy for organic thermochemistry.

Recommended Basis Set: 6-311++G(d,p)

-

Diffuse functions (++) : Essential for describing the lone pairs on Oxygen and Fluorine, and for accurately modeling the anionic state (carboxylate) if pKa studies are performed.

-

Polarization functions (d,p) : Required to capture the anisotropic electron distribution induced by the electronegative fluorine atoms.

Self-Validating Protocol (Step-by-Step):

-

Geometry Optimization: Minimize energy in the gas phase.

-

Check: Ensure all vibrational frequencies are real (positive). A negative frequency implies a transition state, not a ground state.

-

-

Solvation Model: Apply the Polarizable Continuum Model (PCM) or SMD (Solvation Model based on Density) using water (

) and DMSO ( -

NBO Analysis: Perform Natural Bond Orbital analysis to quantify the hyperconjugative interaction between the C4-Methyl group and the aromatic ring (

).

Visualization of Computational Workflow

The following diagram illustrates the logical flow from structure generation to pharmaceutical validation.

Figure 1: Standardized computational workflow for the theoretical characterization of fluorinated benzoic acid derivatives.

Structural & Electronic Properties

Geometric Parameters

The introduction of fluorine at the 3,5-positions induces specific structural perturbations compared to the parent p-toluic acid.

| Parameter | Predicted Value (DFT) | Causality / Explanation |

| C3-F / C5-F Bond Length | 1.34 - 1.36 Å | Typical for aromatic C-F bonds; shortened due to resonance back-donation ( |

| C4-C(Methyl) Bond | 1.51 Å | Slightly shortened compared to toluene due to the electron-withdrawing nature of adjacent fluorines. |

| Torsion (COOH) | ~0° (Planar) | The carboxyl group tends to be coplanar with the ring to maximize conjugation, though steric bulk from ortho substituents (none here) could twist it. |

| Dimerization Distance | 1.65 - 1.70 Å (H-bond) | In solid state, forms centrosymmetric dimers via cyclic intermolecular O-H···O hydrogen bonds [1].[1] |

Molecular Electrostatic Potential (MEP)

The MEP map is critical for predicting non-covalent interactions in a protein binding pocket.

-

Negative Potential (Red): Concentrated on the Carbonyl Oxygen and the Fluorine atoms. These sites act as Hydrogen Bond Acceptors (HBA).

-

Positive Potential (Blue): Concentrated on the Hydroxyl Hydrogen (COOH) and the Methyl hydrogens. The carboxyl proton is the primary Hydrogen Bond Donor (HBD).

-

Implication: The 3,5-fluorines create a "negative belt" around the ring, altering the quadrupole moment and potentially enhancing

stacking interactions with electron-deficient residues (e.g., Histidine, Tryptophan).

Spectroscopic Profiling (Vibrational Analysis)

Accurate assignment of vibrational modes allows for rapid identification of the compound during synthesis. The values below are scaled (scaling factor ~0.961 for B3LYP) to match experimental anharmonic frequencies.

Key Vibrational Modes

| Mode | Frequency (cm⁻¹) | Intensity | Description |

| O-H Stretch | 3500 - 3200 | Broad (IR) | Strong H-bonding in dimer form causes significant broadening. |

| C=O Stretch | 1690 - 1710 | Strong | Carbonyl stretching. Shifted to higher wavenumbers compared to p-toluic acid due to electron-withdrawing F atoms. |

| C-C Ring Stretch | 1580 - 1620 | Medium | Aromatic ring breathing modes, split by asymmetric substitution. |

| C-F Stretch | 1150 - 1250 | Strong | Characteristic "Fingerprint" region for fluorinated aromatics. |

Technical Insight: The C-F stretching vibration often couples with ring deformation modes, creating complex bands in the 1000–1300 cm⁻¹ region. In Raman spectroscopy, the symmetric ring breathing mode (associated with the methyl group) will be prominent around 800 cm⁻¹.

Pharmaceutical Implications & Docking Strategy

Bioisosterism and Potency

The 3,5-Difluoro-4-methyl motif is often used to replace a standard phenyl or p-tolyl group.

-

Metabolic Blockade: The C-F bond is metabolically inert. Placing F at the 3,5 positions blocks hydroxylation by Cytochrome P450 enzymes at these susceptible sites [2].

-

Acidity Modulation: The electron-withdrawing effect (Inductive,

) of the fluorines increases the acidity of the benzoic acid (lower pKa). This ensures the molecule is predominantly anionic at physiological pH (7.4), improving solubility but potentially limiting passive membrane permeability unless a specific transporter is targeted.

Molecular Docking Workflow

Benzoic acid derivatives are classic inhibitors of Carbonic Anhydrase (CA) and D-Amino Acid Oxidase (DAAO) .

Target Selection:

-

Primary Target: Human Carbonic Anhydrase II (PDB ID: 3FFP or 1ZN7).

-

Mechanism: The carboxylate group coordinates with the Zinc (

) ion in the active site.

Docking Protocol (AutoDock Vina / Glide):

-

Ligand Prep: Convert DFT-optimized structure to PDBQT format. Assign Gasteiger charges.[2][3]

-

Grid Generation: Center grid box on the

ion of the enzyme (Size: -

Constraints: Enforce a metal-coordination constraint if the software allows, as the carboxylate-Zn interaction is dominant.

Interaction Pathway

The following diagram details the predicted binding logic of this compound within a metalloenzyme active site.

Figure 2: Predicted pharmacophore interactions of this compound within a Carbonic Anhydrase active site.

References

-

Potrzebowski, W., & Chruszcz, M. (2007). 3,5-Difluorobenzoic acid.[4][5][6][7] Acta Crystallographica Section E: Structure Reports Online, 63(5), o2754. Link

- Context: Provides the crystallographic baseline for the dimerization of 3,5-difluoro substituted benzoic acids.

-

Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

- Context: Authoritative review on the metabolic stability and bioisosteric utility of fluorine in drug design.

-

Takwale, M. G., & Pant, L. M. (1971). The crystal structure of p-toluic acid. Acta Crystallographica Section B, 27(6), 1152-1158. Link

-

Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

- Context: Establishes the relevance of benzoic acid derivatives as inhibitors for metalloenzymes like Carbonic Anhydrase.

Sources

- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 2. p-Toluic acid - Wikipedia [en.wikipedia.org]

- 3. p-Toluic acid - Wikipedia [en.wikipedia.org]

- 4. This compound | C8H6F2O2 | CID 10888371 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3,5-Difluorobenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 6. chemscene.com [chemscene.com]

- 7. 1211596-29-0|3,5-Difluoro-4-(hydroxymethyl)benzoic acid|BLD Pharm [bldpharm.com]

- 8. Benzoic acid, 4-methyl- [webbook.nist.gov]

Methodological & Application

Application Note: Precision Synthesis of 3,5-Difluoro-4-methylbenzoic Acid

Here is the detailed Application Note and Protocol for the synthesis of 3,5-Difluoro-4-methylbenzoic acid.

Executive Summary & Strategic Rationale

This compound (CAS: 103877-76-5) is a critical building block in medicinal chemistry, particularly for modulating metabolic stability and lipophilicity in drug candidates. The fluorine atoms at the 3 and 5 positions provide steric protection and electronic modulation, while the carboxylic acid handle allows for amide coupling or heterocycle formation.

The Synthetic Challenge: The primary challenge in synthesizing this scaffold is achieving high regioselectivity. Direct electrophilic aromatic substitution on 3,5-difluorotoluene is often non-selective or low-yielding due to the deactivating nature of the fluorine atoms. Furthermore, the benzylic protons of the methyl group compete for deprotonation during base-mediated functionalization.

Selected Route: The "Halogen-Lithium Exchange" Protocol This guide details the most robust, scalable route: the Lithiation-Carboxylation of 4-bromo-2,6-difluorotoluene . This method is superior to direct lithiation of 3,5-difluorotoluene because the bromine atom serves as a specific "anchor" for the lithium exchange, preventing side reactions at the benzylic position and ensuring 100% regiocontrol.

Chemical Pathway & Mechanism[1]

The synthesis proceeds in two distinct phases (if starting from the commercially available 1-bromo-3,5-difluorobenzene) or one phase (if the intermediate is purchased).

Phase 1: Directed Ortho-Lithiation (DoM) & Methylation

-

Precursor: 1-Bromo-3,5-difluorobenzene.[1]

-

Mechanism: The two fluorine atoms inductively acidify the C4 proton (situated between them). Lithium Diisopropylamide (LDA) selectively removes this proton. Subsequent quenching with Methyl Iodide (MeI) installs the methyl group.

-

Outcome: 4-Bromo-2,6-difluorotoluene.[1]

Phase 2: Halogen-Lithium Exchange & Carboxylation

-

Precursor: 4-Bromo-2,6-difluorotoluene.[1]

-

Mechanism: Treatment with

-Butyllithium (

Visual Workflow (Graphviz)

Figure 1: Step-wise synthetic pathway ensuring regioselectivity via bromine-directed lithiation.

Experimental Protocol

Phase 1: Synthesis of 4-Bromo-2,6-difluorotoluene

(Skip this phase if you have purchased the intermediate CAS: 69210-42-8)

Reagents & Stoichiometry:

| Reagent | Equiv. | MW ( g/mol ) | Role |

|---|---|---|---|

| 1-Bromo-3,5-difluorobenzene | 1.0 | 192.97 | Starting Material |

| LDA (2.0 M in THF/Heptane) | 1.1 | - | Base (Steric) |

| Methyl Iodide (MeI) | 1.2 | 141.94 | Electrophile |

| THF (Anhydrous) | - | - | Solvent |

Procedure:

-

Setup: Flame-dry a 3-neck round-bottom flask (RBF) under Argon/Nitrogen atmosphere.

-

Dissolution: Charge the flask with 1-Bromo-3,5-difluorobenzene (1.0 equiv) and anhydrous THF (0.5 M concentration relative to substrate).

-

Deprotonation: Cool the solution to -78°C (Dry ice/Acetone bath). Add LDA (1.1 equiv) dropwise over 20 minutes.

-

Note: Maintain internal temperature below -70°C to prevent benzylic scrambling or benzyne formation.

-

Observation: The solution may turn light yellow.[3] Stir for 1 hour at -78°C.

-

-

Quench: Add Methyl Iodide (1.2 equiv) dropwise.

-

Warming: Allow the reaction to warm slowly to room temperature (RT) over 4 hours.

-

Workup: Quench with saturated

solution. Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over -

Purification: The crude product is usually pure enough (>95%) for the next step. If necessary, purify via short-path distillation (bp ~102°C at 2 mmHg).

Phase 2: Carboxylation to this compound

Reagents & Stoichiometry:

| Reagent | Equiv. | MW ( g/mol ) | Role |

|---|---|---|---|

| 4-Bromo-2,6-difluorotoluene | 1.0 | 207.00 | Precursor |

|

Detailed Procedure:

-

System Preparation:

-

Equip a 500 mL 3-neck RBF with a magnetic stir bar, temperature probe, and addition funnel.

-

Flush the system vigorously with Argon for 15 minutes. Moisture is the enemy of this reaction.

-

-

Substrate Solution:

-

Dissolve 4-Bromo-2,6-difluorotoluene (10.0 g, 48.3 mmol) in 100 mL anhydrous THF .

-

Cool the mixture to -78°C .

-

-

Lithium-Halogen Exchange:

-

Add

-BuLi (21.3 mL, 53.1 mmol, 1.1 equiv) dropwise via syringe or addition funnel. -

Rate: Addition should take ~15-20 minutes.[4] Monitor temp; do not exceed -65°C.

-

Aging: Stir the mixture at -78°C for 45 minutes .

-

Mechanistic Insight: The solution will likely turn a yellow/orange hue, indicating the formation of the aryl-lithium species. The Br/Li exchange is faster than deprotonation, preserving the methyl group.

-

-

Carboxylation (

Quench):-

Method A (Gaseous): Pass dried

gas (passed through a -

Method B (Solid - Preferred for small scale): Add crushed, fresh Dry Ice (rinsed with dry ether to remove surface water frost) directly into the reaction flask.

-

Exotherm: This step is exothermic.[3] Add slowly.

-

Stir for 30 minutes at -78°C, then remove the cooling bath and allow to warm to RT.

-

-

Workup & Isolation (Critical for Purity):

-

Quench: Once at RT, carefully add water (50 mL) to quench excess base.

-

Base Extraction (Purification Trick): Adjust pH to >10 using 1N NaOH. The product is now a soluble carboxylate salt (

). -

Wash: Extract the aqueous layer with Diethyl Ether (2 x 50 mL) .

-

Why? This removes unreacted starting material (neutral organics) and non-acidic impurities. Discard the organic layer.

-

-

Acidification: Cool the aqueous layer to 0°C. Slowly acidify with 2N HCl to pH 1-2.

-

Precipitation: The product, this compound, will precipitate as a white solid.

-

Filtration: Filter the solid, wash with cold water, and dry under vacuum at 45°C.

-

Analytical Data & Validation

Expected Yield: 75% - 85% Appearance: White crystalline solid Melting Point: 180 - 182°C

Validation Checkpoints (Self-Validating Protocol):

-

TLC Monitoring: (Hexane:EtOAc 3:1). Starting material (

~0.8) should disappear. Product stays at baseline until acidified. -

1H NMR (DMSO-d6):

- 13.4 (br s, 1H, COOH)

-

7.6 (d, 2H, Ar-H) — Coupling constant

-

2.3 (s, 3H,

-

19F NMR: Single peak (symmetric fluorines).

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield | Moisture in THF or | Distill THF over Na/Benzophenone. Use fresh Dry Ice. |

| Impurity: Benzoic Acid | Titrate | |

| Impurity: Dimer | Temperature too high during lithiation. | Keep strictly at -78°C. Wurtz-coupling occurs > -40°C. |

| Starting Material Recovery | Incomplete exchange. | Increase aging time to 1 hour; ensure reagents are fresh. |

References

-

Patent Protocol (Precursor Synthesis)

-

Title: Method for preparing 3,5-difluoro-4-methyl phenylboronic acid.[1]

- Source: CN103951688A (Google P

- URL

- Relevance: Describes the lithiation of 1-bromo-3,5-difluorobenzene to form the 4-bromo-2,6-difluorotoluene intermedi

-

-

Lithiation Mechanism (General)

-

Title: Directed ortho metalation. Tertiary amide and O-carbamate groups as efficient metalation directors.

-

Source: Snieckus, V. Chem. Rev. 1990, 90, 6, 879–933.

-

URL:[Link]

- Relevance: Foundational text on the directing effects of fluorine and amides in lithi

-

-

Alternative Route (Direct Lithiation)

-

Commercial Availability & Properties

Sources

- 1. CN103951688A - Method for preparing 3,5-difluoro-4-methyl phenylboronic acid - Google Patents [patents.google.com]

- 2. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. people.uniurb.it [people.uniurb.it]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts - PMC [pmc.ncbi.nlm.nih.gov]

Strategic Utilization of 3,5-Difluoro-4-methylbenzoic Acid in Medicinal Chemistry

Topic: Applications of 3,5-Difluoro-4-methylbenzoic acid in Drug Discovery Content Type: Detailed Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary

This compound (CAS 110877-64-2) is a specialized fluorinated building block increasingly utilized in lead optimization to modulate metabolic stability, lipophilicity, and target binding affinity. Unlike simple benzoic acid derivatives, this scaffold leverages the "fluorine effect" to block metabolic soft spots at the 3,5-positions while electronically tuning the 4-methyl group. This guide details its application in Retinoid X Receptor (RXR) agonists, kinase inhibitors, and GPCR antagonists, provided alongside validated protocols for its activation and coupling.

Chemical Profile & Mechanistic Advantages[1][2]

The "Fluorine Effect" in Structure-Activity Relationships (SAR)

The 3,5-difluoro-4-methylphenyl moiety serves as a bioisostere for p-tolyl or 4-chlorophenyl groups but with distinct physicochemical advantages:

-

Metabolic Blockade: The fluorine atoms at the 3- and 5-positions effectively block oxidative metabolism (arene oxide formation) by Cytochrome P450 enzymes, a common clearance pathway for electron-rich aromatic rings.

-

Electronic Modulation: The strong electronegativity of fluorine (

) lowers the pKa of the carboxylic acid (approx. 3.2 vs. 4.2 for benzoic acid) and withdraws electron density from the aromatic ring. This reduces the propensity for oxidation at the benzylic methyl group compared to non-fluorinated analogs. -

Lipophilicity & Conformation: The C-F bond adds lipophilicity (

) without the significant steric bulk of a chlorine or methyl group, allowing the molecule to maintain tight binding in sterically enhancing hydrophobic pockets.

Physical Properties

| Property | Value | Relevance |

| CAS Number | 110877-64-2 | Unique Identifier |

| Molecular Formula | C₈H₆F₂O₂ | -- |

| Molecular Weight | 172.13 g/mol | Fragment-based drug design (FBDD) compliant |

| Calculated LogP | ~2.4 | Moderate lipophilicity for CNS/membrane penetration |

| pKa (Acid) | ~3.2 - 3.5 | Enhanced acidity facilitates salt formation |

| Appearance | White to off-white solid | Standard handling |

Key Application Areas & Case Studies

Retinoid X Receptor (RXR) Agonists (Bexarotene Analogs)

One of the most prominent applications of this moiety is in the optimization of Bexarotene (Targretin) analogs. Bexarotene is used for cutaneous T-cell lymphoma but suffers from RXR-related side effects (hypothyroidism, hypertriglyceridemia).

-

Strategy: Researchers utilized this compound to synthesize "fluorinated bexarotene" analogs. The introduction of fluorine atoms ortho to the carboxylic acid tail (or its bioisosteres) alters the rotational barrier of the phenyl ring and improves selectivity for RXR subtypes, potentially mitigating off-target toxicity.

-

Mechanism: The fluorines induce a twist in the biaryl system due to electrostatic repulsion, locking the conformation in a state that favors specific receptor subtype activation.

Dopamine D4 Receptor Antagonists

In the development of selective D4 antagonists for treating L-DOPA-induced dyskinesias:

-

Role: The acid is converted to a 3,5-difluoro-4-methylphenyl ether or amide.

-

Outcome: The flanking fluorines on the "southern" aryl ring provided a 10-fold improvement in selectivity against D2 and D3 receptors compared to the non-fluorinated analogs. The 4-methyl group fills a specific hydrophobic sub-pocket in the D4 receptor, while the fluorines modulate the electronics of the ether oxygen, reducing metabolic O-dealkylation.

Kinase Inhibitors (Aurora & VEGFR)

In fragment-based screens for Aurora Kinase A and VEGFR inhibitors, the 3,5-difluoro-4-methylbenzamide motif is frequently employed as a "hinge binder" or solvent-front cap. The electron-deficient ring enhances the hydrogen bond donor capability of the amide NH, strengthening the interaction with the kinase hinge region (e.g., Glu/Met residues).

Experimental Protocols

Protocol A: High-Efficiency Amide Coupling (HATU Method)

This protocol is optimized for coupling this compound with sterically hindered amines or anilines, common in kinase inhibitor synthesis.

Reagents:

-

This compound (1.0 equiv)

-

Amine/Aniline partner (1.1 equiv)

-

HATU (1.2 equiv)

-

DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

-

DMF (Anhydrous)

Step-by-Step Methodology:

-

Preparation: In a flame-dried round-bottom flask under Nitrogen (

), dissolve this compound (1.0 mmol, 172 mg) in anhydrous DMF (5 mL). -

Activation: Add DIPEA (3.0 mmol, 0.52 mL) followed by HATU (1.2 mmol, 456 mg). Stir at Room Temperature (RT) for 15 minutes. Note: The solution should turn slightly yellow as the active ester forms.

-

Coupling: Add the amine partner (1.1 mmol) in one portion.

-

Reaction: Stir at RT for 4–16 hours. Monitor by LC-MS.

-

Checkpoint: If reaction is sluggish (common with electron-deficient anilines), heat to 50°C.

-

-

Workup: Dilute with EtOAc (30 mL) and wash sequentially with:

-

10% LiCl (aq) (2 x 15 mL) – Critical for removing DMF.

-

Sat. NaHCO₃ (1 x 15 mL)

-

Brine (1 x 15 mL)

-

-

Purification: Dry organic layer over Na₂SO₄, filter, and concentrate. Purify via flash chromatography (Hexanes/EtOAc gradient).

Protocol B: Acid Chloride Synthesis (For Unreactive Amines)

Use this when HATU fails to drive the reaction to completion.

-

Chlorination: Suspend this compound (1.0 mmol) in dry DCM (5 mL). Add Oxalyl Chloride (1.5 mmol) dropwise, followed by 1 drop of catalytic DMF.

-

Evolution: Stir until gas evolution ceases (approx. 1-2 hours). Concentrate in vacuo to yield the crude acid chloride (typically a volatile oil/solid).

-

Coupling: Redissolve acid chloride in DCM or THF and add dropwise to a solution of the amine (1.0 equiv) and Et₃N (2.0 equiv) at 0°C.

Decision Logic for Synthetic Optimization

The following diagram outlines the decision process for selecting the optimal coupling strategy based on the nucleophile type.

Figure 1: Synthetic decision tree for coupling this compound based on nucleophile sterics and electronics.

Safety & Handling (SDS Summary)

-

Hazards:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

PPE Requirements: Nitrile gloves, safety goggles, and lab coat are mandatory. Handle in a fume hood to avoid dust inhalation.

-

Storage: Store at room temperature in a tightly sealed container. The compound is stable but should be kept away from strong oxidizing agents.

References

-

Bexarotene Analogs & RXR Selectivity

- Modeling, Synthesis and Biological Evaluation of Potential Retinoid-X-Receptor (RXR) Selective Agonists.

-

Source:

-

Dopamine D4 Antagonists SAR

- Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor Antagonist.

-

Source:

-

Metabolic Stability of Fluorinated Aromatics

- On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective.

-

Source:

-

Compound Data & Safety

-

This compound PubChem Entry (CID 10888371).[1]

-

Source:

-

Sources

Application Note: Strategic Utilization of 3,5-Difluoro-4-methylbenzoic Acid in Agrochemical Discovery

The following Application Note and Protocol guide is structured for high-level R&D professionals in the agrochemical sector. It prioritizes mechanistic insight, process safety, and scalable chemistry.

Executive Summary & Chemical Profile

In the design of modern agrochemicals, the 3,5-difluoro-4-methylphenyl moiety has emerged as a "privileged substructure." It offers a precise balance of lipophilicity and metabolic stability. The parent building block, 3,5-Difluoro-4-methylbenzoic acid , serves as a versatile pivot point for introducing this motif into Succinate Dehydrogenase Inhibitor (SDHI) fungicides, benzamide herbicides, and pyrethroid-like insecticides.

This guide details the handling, synthesis, and application of this acid, focusing on its conversion into high-value bioactive scaffolds.

Chemical Specifications

| Property | Specification |

| CAS Number | 103877-76-5 |

| Formula | C₈H₆F₂O₂ |

| MW | 172.13 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 164–168 °C |

| pKa (Calc) | ~3.8 (Increased acidity vs. toluic acid due to F-induction) |

| Hazards | Skin Irrit. 2 (H315), Eye Irrit.[1][2][3][4] 2A (H319), STOT SE 3 (H335) |

Mechanistic Rationale: The "Fluorine Effect"

Why use this specific substitution pattern?

-

Metabolic Blocking: The para-methyl group blocks the primary site of oxidative metabolism (P450 hydroxylation), extending the half-life of the active ingredient in the plant or pest.

-

Electronic Modulation: The two meta-fluorine atoms withdraw electron density, lowering the pKa of the acid and increasing the lipophilicity (LogP) of the resulting amides/esters. This enhances cuticular penetration in weeds and fungi.

-

Conformational Locking: In benzamides, the ortho-fluorines (relative to the connection point in derived anilines or ketones) create steric repulsion, locking the amide bond into a bio-active conformation orthogonal to the ring.

Visualization: Structural Logic Flow

Figure 1: Structure-Activity Relationship (SAR) logic for the 3,5-difluoro-4-methyl motif.

Experimental Protocol: Synthesis & Application

Objective: Synthesize a model Benzamide Herbicide Analog (N-aryl-3,5-difluoro-4-methylbenzamide) to demonstrate the activation and coupling of the acid.

Phase A: Preparation of the Acid Chloride (Activation)

Direct coupling with EDC/HOBt is possible, but the Acid Chloride method is preferred for scale-up due to higher atom economy and easier purification.

Reagents:

-

This compound (10.0 mmol, 1.72 g)

-

Thionyl Chloride (SOCl₂) (15.0 mmol, 1.1 mL)

-

Solvent: Toluene (anhydrous, 20 mL)

Step-by-Step:

-

Setup: Equip a 100 mL 3-neck RBF with a reflux condenser, N₂ inlet, and a scrubber (NaOH trap) for HCl/SO₂ gases.

-

Charging: Add the benzoic acid and toluene. Stir to create a suspension.

-

Activation: Add Thionyl Chloride dropwise via syringe. Add catalytic DMF.

-

Reaction: Heat to 80°C for 2–3 hours. The solution should become clear as the acid chloride forms.

-

Checkpoint: Monitor by TLC (quench a mini-aliquot with MeOH; look for the methyl ester spot).

-

-

Workup: Concentrate under reduced pressure to remove excess SOCl₂ and toluene.

-

Note: The resulting 3,5-difluoro-4-methylbenzoyl chloride is a low-melting solid/oil. Use immediately in Phase B.

-

Phase B: Amide Coupling (The Agrochemical Core)

Target: Coupling with 2,6-difluoroaniline (a mimic of the Diflufenican synthesis).

Reagents:

-

Freshly prepared Acid Chloride (from Phase A)

-

2,6-Difluoroaniline (10.0 mmol)

-

Base: Triethylamine (Et₃N) (12.0 mmol) or Pyridine

-

Solvent: Dichloromethane (DCM) or THF (anhydrous)

Step-by-Step:

-

Dissolution: Dissolve the aniline and Et₃N in DCM (30 mL) in a clean RBF. Cool to 0°C (ice bath).

-

Addition: Dissolve the Acid Chloride in DCM (10 mL) and add dropwise to the aniline solution over 15 minutes.

-

Exotherm Control: Maintain temp < 5°C to prevent bis-acylation.

-

-

Completion: Allow to warm to room temperature (RT) and stir for 4 hours.

-

Quench: Add 1M HCl (20 mL) to neutralize excess amine and solubilize salts.

-

Extraction: Separate organic layer.[2] Wash with sat. NaHCO₃ (to remove unreacted acid) and Brine.

-

Purification: Dry over MgSO₄, filter, and concentrate. Recrystallize from EtOH/Heptane.

Phase C: Alternative Pathway (Curtius Rearrangement)

If the target requires the "Reverse Amide" (where this moiety provides the Nitrogen), the acid must be converted to the aniline.

-

Acyl Azide Formation: React Acid Chloride with NaN₃ (aq) in Acetone.

-

Rearrangement: Heat in Toluene (80°C) to form the Isocyanate.

-

Hydrolysis: Treat with HCl/H₂O to yield 3,5-Difluoro-4-methylaniline .

-

Safety: Azides are explosive. Do not concentrate acyl azide solutions to dryness.

-

Synthesis Workflow Diagram

This diagram illustrates the divergence points where this acid can be used for different agrochemical classes.

Figure 2: Divergent synthetic utility of this compound.

Quality Control & Analytics

To ensure the integrity of the starting material and final product, the following analytical parameters are critical.

| Test | Method | Acceptance Criteria |

| Purity | HPLC (C18, ACN/Water + 0.1% TFA) | > 98.0% Area |

| Identity (NMR) | ¹H NMR (400 MHz, DMSO-d₆) | δ 7.60 (d, 2H, Ar-H), 2.30 (s, 3H, Ar-CH₃), 13.2 (br, COOH) |

| Identity (F-NMR) | ¹⁹F NMR | Single peak (decoupled) confirming symmetry |

| Water Content | Karl Fischer | < 0.5% (Critical for Acid Chloride formation) |

Troubleshooting Tip: If the melting point is low (<160°C), the sample likely contains 3,5-difluorobenzoic acid (impurity from starting material lacking the methyl group) or isomeric toluic acids . These are difficult to separate by crystallization; preparative HPLC or high-efficiency distillation of the methyl ester derivative is recommended for purification.

References

-

Synthesis of Fluorinated Benzoic Acids: Smolecule. "3,5-Difluoro-4-(methylamino)benzoic acid: Synthesis Methods." Link

-

Agrochemical Patent Context: Google Patents. "WO2010072634A2 - Post-harvest treatment method (referencing 3,5-difluoro-4-methylphenyl moieties)." Link

-

Safety Data & Handling: Thermo Fisher Scientific. "Safety Data Sheet: this compound." Link

-

General Fluorine Chemistry in Agriculture: ChemicalBook. "3,5-Difluorobenzoic acid synthesis and applications." Link

-

Mechanistic Insight (Bioisosterism): PubChem. "Compound Summary: this compound." Link

Sources

- 1. aablocks.com [aablocks.com]

- 2. 3,5-Difluorobenzoic acid synthesis - chemicalbook [chemicalbook.com]